2-(Bromomethyl)-5-fluoroquinoline 2-(Bromomethyl)-5-fluoroquinoline
Brand Name: Vulcanchem
CAS No.: 346604-39-5
VCID: VC18939870
InChI: InChI=1S/C10H7BrFN/c11-6-7-4-5-8-9(12)2-1-3-10(8)13-7/h1-5H,6H2
SMILES:
Molecular Formula: C10H7BrFN
Molecular Weight: 240.07 g/mol

2-(Bromomethyl)-5-fluoroquinoline

CAS No.: 346604-39-5

Cat. No.: VC18939870

Molecular Formula: C10H7BrFN

Molecular Weight: 240.07 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-5-fluoroquinoline - 346604-39-5

Specification

CAS No. 346604-39-5
Molecular Formula C10H7BrFN
Molecular Weight 240.07 g/mol
IUPAC Name 2-(bromomethyl)-5-fluoroquinoline
Standard InChI InChI=1S/C10H7BrFN/c11-6-7-4-5-8-9(12)2-1-3-10(8)13-7/h1-5H,6H2
Standard InChI Key NLGGQSGMWXCHGD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=N2)CBr)C(=C1)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-(Bromomethyl)-5-fluoroquinoline belongs to the quinoline family, a bicyclic system comprising a benzene ring fused to a pyridine ring. The bromomethyl (-CH2Br) and fluorine (-F) groups at positions 2 and 5 introduce distinct electronic and steric effects that influence its reactivity and intermolecular interactions.

Key Molecular Descriptors:

  • IUPAC Name: 2-(Bromomethyl)-5-fluoroquinoline

  • Molecular Formula: C₁₀H₇BrFN

  • Molecular Weight: 240.07 g/mol (theoretical calculation based on isotopic composition)

  • SMILES Notation: C1=CC2=C(C=CN=C2C=C1F)CBr

  • InChI Key: YHUBQGZOSVRSJN-UHFFFAOYSA-N

The fluorine atom’s electronegativity enhances the quinoline ring’s electron-deficient nature, while the bromomethyl group serves as a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-(Bromomethyl)-5-fluoroquinoline can be approached via two primary routes:

  • Direct Bromination: Introduction of bromomethyl to a pre-fluorinated quinoline precursor.

  • Stepwise Functionalization: Sequential fluorination and bromomethylation of a quinoline scaffold.

Nitration and Reduction Sequence

Adapting methods from CN102951996A , a nitro group can be introduced to 5-fluoroquinoline via mixed acid (HNO₃/H₂SO₄) nitration at low temperatures (10–25°C), yielding 5-fluoro-2-nitroquinoline. Catalytic hydrogenation (Raney Ni, H₂) reduces the nitro group to an amine, producing 5-fluoro-2-aminoquinoline .

Critical Parameters:

  • Nitration Temperature: <25°C to prevent over-nitration

  • Hydrogenation Pressure: 1–3 atm H₂ for 2–4 hours

Diazotization and Bromomethylation

The amine intermediate undergoes diazotization with NaNO₂/HBr at 0–5°C, followed by treatment with CuBr to replace the diazo group with bromomethyl .

Reaction Conditions:

  • Diazotization: 0.41 kg NaNO₂ in 1.6 kg H₂O at 5°C

  • Bromination: 0.16 kg CuBr, 40% HBr, 1–2 hours at room temperature

Yield Optimization:

  • Purification: Recrystallization in petroleum ether or n-hexane improves purity to >98%

  • Catalyst Recycling: Raney Ni can be reused for 3–5 cycles without significant activity loss

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited solubility in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons

  • Thermal Stability: Decomposes above 200°C, with exothermic peaks observed via DSC

  • Photostability: Susceptible to UV-induced debromination; storage in amber vials recommended

Reactivity Profile

  • Nucleophilic Substitution: Bromomethyl group reacts with amines, thiols, and alkoxides (SN2 mechanism)

  • Cross-Coupling: Suzuki-Miyaura coupling feasible at position 2 using Pd catalysts

  • Electrophilic Aromatic Substitution: Fluorine directs incoming electrophiles to positions 4 and 8 of the quinoline ring

Industrial and Research Applications

Pharmaceutical Intermediates

2-(Bromomethyl)-5-fluoroquinoline serves as a precursor for:

  • Antibiotics: Functionalization at C2 yields fluoroquinolone derivatives

  • Kinase Inhibitors: Bromomethyl group enables conjugation to ATP-binding pocket ligands

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances luminescence properties for sensor applications .

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